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molecular formula C11H15NO B1266730 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol CAS No. 88014-15-7

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol

Cat. No. B1266730
M. Wt: 177.24 g/mol
InChI Key: WLRXAYDWKJAYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389555B2

Procedure details

2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethanol (31A) is prepared from 1,2,3,4-tetrahydro-isoquinoline as described for 28A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.C[O:12][C:13]1C=CC=C[C:14]=1N1CCN(CCO)CC1>>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]1[CH2:14][CH2:13][OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1N(CCC2=CC=CC=C12)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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